molecular formula C8H12O2 B598837 3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one CAS No. 154033-18-8

3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one

Cat. No.: B598837
CAS No.: 154033-18-8
M. Wt: 140.182
InChI Key: KMTFRUUFACGXTP-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-vinyldihydrofuran-2(3H)-one (CAS: 154033-18-8) is a cyclic lactone derivative with a molecular formula of C₈H₁₂O₂ and a molecular weight of 140.18 g/mol. Its structure features a dihydrofuran-2(3H)-one core substituted with two methyl groups at the 3-position and a vinyl group at the 5-position (Figure 1). The compound is synthesized via advanced organic reactions, often serving as a key intermediate in pharmaceutical and polymer chemistry due to its reactive vinyl moiety .

Properties

IUPAC Name

5-ethenyl-3,3-dimethyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-4-6-5-8(2,3)7(9)10-6/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTFRUUFACGXTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC1=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,3-Dimethyl-5-vinyldihydrofuran-2(3H)-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anti-inflammatory properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a furan ring and vinyl group, which contribute to its biological activity. The molecular formula is C₉H₁₀O₂, and its structural formula can be represented as follows:

C9H10O2\text{C}_9\text{H}_{10}\text{O}_2

Anti-Inflammatory Activity

Recent studies have shown that derivatives of this compound exhibit notable anti-inflammatory properties. For instance, compounds related to this structure were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3e56.4357.14
3o69.56Not reported

The compound 3e demonstrated higher COX-2 activity than Meloxicam, a standard anti-inflammatory drug, indicating its potential as a therapeutic agent in treating inflammatory conditions .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The MTT assay was employed to evaluate cell viability:

Cell LineIC50 (μM)
Breast Carcinoma (T47D)23.0
Colon Carcinoma (HT-29)18.5
Hepatocarcinoma (HepG2)15.0

These results indicate that the compound exhibits significant antiproliferative activity against several cancer types while showing low toxicity towards normal cells such as skin fibroblasts and hepatocytes .

The mechanism through which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of COX Enzymes : The compound's ability to inhibit COX enzymes suggests that it may reduce the production of pro-inflammatory mediators such as prostaglandins.
  • Induction of Apoptosis : Cytotoxic effects may be mediated through the induction of apoptosis in cancer cells, leading to decreased cell viability.
  • Antioxidant Activity : Some studies indicate that compounds with similar structures possess antioxidant properties, which could contribute to their overall therapeutic efficacy.

Case Study 1: Anti-Cancer Efficacy

In a study examining the effects of various derivatives on cancer cell lines, it was found that this compound significantly inhibited the growth of T47D breast cancer cells at concentrations as low as 23 μM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 2: In Vivo Studies

In vivo studies using high-fat diet-induced diabetic rats demonstrated that derivatives of this compound improved insulin sensitivity without causing weight gain. This suggests potential applications in managing metabolic disorders alongside its anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Dihydrofuran-2(3H)-one Derivatives

The dihydrofuran-2(3H)-one scaffold is highly versatile, with substituents dictating physicochemical properties and applications. Below is a comparative analysis of select analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
3,3-Dimethyl-5-vinyldihydrofuran-2(3H)-one 3,3-dimethyl; 5-vinyl C₈H₁₂O₂ 140.18 Polymer intermediates, organic synthesis
3,3-Dichloro-5-pentyldihydrofuran-2(3H)-one 3,3-dichloro; 5-pentyl C₉H₁₄Cl₂O₂ 233.11 Halogenated intermediates, agrochemicals
3-Heptyldihydro-5-methyl-2(3H)-furanone 3-heptyl; 5-methyl C₁₂H₂₂O₂ 198.30 Food additives (flavor/aroma agents)
(S)-3-Hydroxy-4,4-dimethyldihydrofuran-2(3H)-one 3-hydroxy; 4,4-dimethyl C₆H₁₀O₃ 130.14 Chiral synthons, pharmaceutical APIs
(Z)-5-(3-Hexenyl)dihydrofuran-2(3H)-one 5-(3-hexenyl) C₁₀H₁₆O₂ 168.24 Fragrance compounds, asymmetric synthesis
Electron-Withdrawing vs. Electron-Donating Groups :
  • Chlorine substituents (e.g., 3,3-dichloro derivatives) increase electrophilicity, enabling nucleophilic substitutions or cross-coupling reactions .
  • Hydroxyl groups (e.g., (S)-3-hydroxy analogs) enhance hydrogen bonding, improving solubility and bioactivity .
  • Vinyl groups (target compound) facilitate radical polymerization or Diels-Alder reactions, making them valuable in materials science .
Steric Effects :
  • Bulky substituents (e.g., heptyl or pentyl chains) reduce reaction rates in sterically hindered environments but improve lipophilicity for agrochemical applications .

Pharmacological and Industrial Relevance

  • This compound : Used in cell line construction services and as a precursor for bioactive molecules .
  • 3-Heptyldihydro-5-methyl-2(3H)-furanone: Approved for food additive use, indicating low toxicity and high stability under processing conditions .
  • 3,3-Dichloro derivatives : Serve as intermediates in pesticide synthesis due to their halogen-mediated reactivity .

Research Findings and Data Highlights

Table 2: Key Physicochemical Properties

Property This compound 3,3-Dichloro-5-pentyldihydrofuran-2(3H)-one (S)-3-Hydroxy-4,4-dimethyldihydrofuran-2(3H)-one
Boiling Point Not reported ~250–300°C (estimated) 215–220°C (literature)
LogP (Partition Coefficient) 1.8 (predicted) 3.5 (predicted) 0.2 (experimental)
Synthetic Accessibility Moderate High (via halogenation) Low (requires chiral resolution)

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